molecular formula C20H16ClN3S B2861219 2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207001-37-3

2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2861219
CAS No.: 1207001-37-3
M. Wt: 365.88
InChI Key: WDDYHCDOMMYZDU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative characterized by a 3-chlorophenyl group at position 2 and a 4-methylbenzylthio substituent at position 2.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-14-5-7-15(8-6-14)13-25-20-19-12-18(23-24(19)10-9-22-20)16-3-2-4-17(21)11-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDYHCDOMMYZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18ClN5SC_{21}H_{18}ClN_{5}S, with a molecular weight of 423.9 g/mol. The presence of a chlorophenyl group and a thioether moiety enhances its lipophilicity and may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC21H18ClN5SC_{21}H_{18}ClN_{5}S
Molecular Weight423.9 g/mol
CAS Number872861-81-9

Anticancer Activity

Recent studies indicate that pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. Specifically, compounds in this class have demonstrated inhibitory activity against various cancer cell lines by targeting key regulatory enzymes involved in cell proliferation.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases such as BRAF(V600E) and EGFR, which are critical in cancer cell signaling pathways. For example, pyrazole derivatives have been shown to inhibit telomerase and Aurora-A kinase, leading to reduced tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research highlights that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which play crucial roles in inflammatory responses.

  • Case Study : In a study evaluating various pyrazole derivatives, it was found that specific structural modifications enhanced anti-inflammatory activity by reducing the expression of inflammatory markers in cellular models .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored as well. Pyrazole derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens.

  • Research Findings : A series of synthesized pyrazole carboxamides demonstrated notable antifungal activity against strains such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) studies indicated that the presence of specific substituents significantly influenced antimicrobial efficacy .

Summary of Research Findings

Activity TypeFindings
AnticancerInhibits BRAF(V600E), EGFR; reduces tumor growth in vitro and in vivo models
Anti-inflammatoryInhibits COX-2 and LOX; reduces inflammatory markers
AntimicrobialExhibits activity against Candida albicans and Aspergillus niger; SAR indicates substituent influence

Scientific Research Applications

2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine family, characterized by a fused pyrazole structure. It features a chlorophenyl group and a thioether moiety, which contribute to its chemical properties and potential biological activity. The presence of the thioether linkage enhances the lipophilicity and may influence the compound's interaction with biological targets.

Scientific Research Applications

This compound, due to its structure, could be of interest in various research fields. The pyrazolo[1,5-a]pyrazine ring system is present in various bioactive molecules with diverse properties, including antimicrobial and anticancer activities. Research in this area might involve investigating whether this compound exhibits similar properties. The specific combination of substituents may enhance its selectivity towards certain biological targets compared to other similar compounds.

Compound NameStructural FeaturesBiological Activity
This compoundChlorophenyl & ThioetherPotential anticancer activity
2-(4-Chlorophenyl)-4-thiopyrimidineChlorophenyl & ThioetherAntimicrobial properties
3-(3-Chlorophenyl)-5-thiopyridazineChlorophenyl & ThioketoneAnticancer activity
4-(Chlorophenyl)-1-thiopyrimidineChlorophenyl & ThioetherAnti-inflammatory effects

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Lipophilicity : The 4-methylbenzylthio group in the target compound contributes to higher logP values (~4.5) compared to analogs with smaller substituents (e.g., piperazine in ). Enhanced lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Electron-Withdrawing Groups : The 3-chlorophenyl group (electron-withdrawing) may enhance binding affinity to hydrophobic pockets in biological targets, as seen in kinase inhibitors .

Q & A

Q. Advanced

  • Docking simulations : Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to targets like ROS1 kinase (PDB: 3ZBF). Focus on the pyrazolo[1,5-a]pyrazine core’s interaction with ATP-binding pockets .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity. For example, electron-withdrawing groups (e.g., Cl) enhance kinase affinity .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Q. Advanced

  • Rodent models : Administer the compound orally (10–50 mg/kg) to assess bioavailability and plasma half-life. Monitor liver enzymes (ALT, AST) for hepatotoxicity .
  • Tissue distribution : Radiolabel the compound (e.g., 14C^{14} \text{C}) to track accumulation in target organs .
  • Metabolite profiling : LC-MS/MS identifies phase I/II metabolites (e.g., sulfoxidation of the thioether group) .

How can researchers modify the compound to enhance blood-brain barrier (BBB) penetration for CNS targets?

Q. Advanced

  • Lipophilicity adjustment : Introduce fluorine atoms (e.g., replace 3-chlorophenyl with 3-fluorophenyl) to optimize logP (target range: 2–3) .
  • P-glycoprotein evasion : Reduce molecular weight (<450 Da) and hydrogen bond donors (≤2) to minimize efflux .
  • In silico BBB prediction : Tools like SwissADME or BBB Predictor prioritize derivatives with favorable permeability .

What strategies mitigate synthetic challenges in scaling up this compound?

Q. Advanced

  • Flow chemistry : Continuous flow reactors improve heat transfer and reduce reaction times for exothermic steps (e.g., thioether formation) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to ensure consistency across batches .

How does the thioether substituent influence photophysical properties for material science applications?

Advanced
The 4-methylbenzylthio group enhances:

  • Fluorescence quantum yield : π-π stacking interactions between the pyrazine core and aromatic thioether increase emission intensity (λem_{\text{em}} ~450 nm) .
  • Stokes shift : Large shifts (~100 nm) enable use as a ratiometric probe in cellular imaging .
  • Solvatochromism : Polarity-sensitive emission aids in microenvironment sensing (e.g., lipid membranes) .

What are the critical controls for validating target engagement in cellular assays?

Q. Advanced

  • Negative controls : Use structurally analogous inactive compounds (e.g., des-chloro derivatives) to confirm on-target effects .
  • Genetic knockdown : siRNA-mediated silencing of the target (e.g., ROS1 kinase) should phenocopy compound treatment .
  • Competitive binding : Co-treatment with a known inhibitor (e.g., crizotinib) reduces compound efficacy in dose-dependent assays .

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